molecular formula C9H16F3NO3 B3393730 Tert-butyl (4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate CAS No. 454170-50-4

Tert-butyl (4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate

Cat. No.: B3393730
CAS No.: 454170-50-4
M. Wt: 243.22 g/mol
InChI Key: YQODVUUZNPHLQT-UHFFFAOYSA-N
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Description

Tert-butyl (4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate is a chemical compound with the molecular formula C9H16F3NO3 and a molecular weight of 243.23 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group, a hydroxyl group, and a carbamate group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4,4,4-trifluoro-1-hydroxybutan-2-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl and carbamate groups can form hydrogen bonds with target proteins, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate is unique due to its combination of a trifluoromethyl group, a hydroxyl group, and a carbamate group. This combination imparts distinctive chemical properties, such as increased stability, lipophilicity, and the ability to form hydrogen bonds. These properties make it a valuable compound in various scientific research applications.

Properties

IUPAC Name

tert-butyl N-(4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F3NO3/c1-8(2,3)16-7(15)13-6(5-14)4-9(10,11)12/h6,14H,4-5H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQODVUUZNPHLQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl (4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate
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Tert-butyl (4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate
Reactant of Route 6
Tert-butyl (4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate

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